3-[(Mesitylamino)sulfonyl]benzoic acid
Description
3-[(Mesitylamino)sulfonyl]benzoic acid is a benzoic acid derivative featuring a sulfonamide group linked to a mesitylamino (2,4,6-trimethylphenylamino) substituent. The mesityl group confers steric bulk and hydrophobicity, while the sulfonamide and carboxylic acid moieties contribute to polarity and acidity.
Properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c1-10-7-11(2)15(12(3)8-10)17-22(20,21)14-6-4-5-13(9-14)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
InChI Key |
SWHSVJPXXSCZCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and predicted properties of 3-[(Mesitylamino)sulfonyl]benzoic acid with analogous compounds:
Key Observations:
- Acidity : The electron-withdrawing sulfonamide group lowers the pKa of the benzoic acid moiety. The mesityl group’s electron-donating methyl substituents may slightly increase pKa compared to chlorinated analogs (e.g., 3.92 for 3-chlorophenyl ).
- Solubility: Bulky hydrophobic groups (mesityl, chlorophenyl) reduce aqueous solubility, whereas polar groups (methoxy, ethylamino) enhance it .
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